molecular formula C13H13N3O B1330510 N-(3-aminophenyl)-N'-phenylurea CAS No. 66695-96-3

N-(3-aminophenyl)-N'-phenylurea

Cat. No. B1330510
CAS RN: 66695-96-3
M. Wt: 227.26 g/mol
InChI Key: HEPNAISIYKJLIZ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-N'-phenylurea (NAPU) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from biochemical studies to drug development. NAPU has been used extensively in laboratories around the world to study the mechanisms of action of various drugs and to gain insight into the biochemical and physiological effects of different compounds. In

Scientific Research Applications

Water Treatment and Environmental Safety

  • Herbicide Transformation in Water Treatment : Phenylurea compounds, including derivatives like N-(3-aminophenyl)-N'-phenylurea, have been studied for their transformation during drinking water disinfection. Research indicates that these compounds undergo incomplete transformation by chlorine in water treatment systems, raising concerns about their environmental impact (Chusaksri et al., 2012).

  • Bioremediation of Herbicide Contamination : Studies on the microbial degradation of phenylurea herbicides, such as diuron, show their significant presence in soil and water as contaminants. Research has focused on enhancing the biodegradation of these herbicides using microbial consortia, improving the environmental safety of areas with extensive herbicide use (Villaverde et al., 2012).

Drug Synthesis and Pharmaceutical Research

  • Synthesis of Arylurea Derivatives : Research has been conducted on the synthesis of unsymmetrical arylurea derivatives, including those related to N-(3-aminophenyl)-N'-phenylurea, for potential pharmaceutical applications. This includes the development of eco-friendly synthesis methods for drugs like sorafenib, used in cancer treatment (Chamni et al., 2020).

  • Cytotoxicity and Anticancer Potential : Certain phenylurea derivatives have been studied for their cytotoxicity and potential use as anticancer agents. This includes examining the inhibitory effects on cancer cell growth, contributing to the development of new cancer treatments (Kornicka et al., 2017).

Agricultural Applications

  • Herbicide Efficacy and Soil Interactions : Phenylurea compounds, including N-(3-aminophenyl)-N'-phenylurea, are extensively used as herbicides in agriculture. Studies have focused on their effectiveness in weed control and the impact on soil and water quality, helping to optimize agricultural practices (Hussain et al., 2015).

  • Microbial Degradation in Agricultural Fields : Research into the microbial degradation of phenylurea herbicides in soil reveals key insights into the environmental impact of these compounds in agricultural settings. This includes understanding the spatial distribution of active degradative populations, crucial for mitigating environmental risks (Sørensen et al., 2003).

properties

IUPAC Name

1-(3-aminophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h1-9H,14H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPNAISIYKJLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307263
Record name N-(3-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-N'-phenylurea

CAS RN

66695-96-3
Record name NSC190579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-aminophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Toviwek, J Riley, N Mutter, M Anderson… - RSC Medicinal …, 2022 - pubs.rsc.org
The synthesis and evaluation of twenty six new phenylurea substituted 2,4-diamino-pyrimidines against Plasmodium falciparum (Pf) 3D7 are reported. Compounds were prepared to …
Number of citations: 1 pubs.rsc.org

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